1-(Methylsulfonyl)piperidin-4-amine

Catalog No.
S683816
CAS No.
402927-97-3
M.F
C6H14N2O2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfonyl)piperidin-4-amine

CAS Number

402927-97-3

Product Name

1-(Methylsulfonyl)piperidin-4-amine

IUPAC Name

1-methylsulfonylpiperidin-4-amine

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3

InChI Key

FLQSRSQNICPZIH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N

The exact mass of the compound 1-(Methylsulfonyl)piperidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Methylsulfonyl)piperidin-4-amine (CAS 402927-97-3) is a highly specialized, pre-functionalized primary amine building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and mutant p53 restoring agents [1]. By incorporating a permanent methylsulfonyl (mesyl) group at the piperidine nitrogen, this compound effectively neutralizes the basicity of the heterocycle, providing a rigid, polar, and metabolically stable structural motif. For procurement teams and process chemists, sourcing this pre-mesylated intermediate directly bypasses the need for multi-step protection/deprotection sequences and avoids the late-stage handling of hazardous sulfonylating agents[2]. Its dual utility as a stable pharmacophore and a highly reactive primary amine makes it a critical raw material for accelerating lead optimization and scaling active pharmaceutical ingredient (API) manufacturing.

Substituting 1-(Methylsulfonyl)piperidin-4-amine with cheaper alternatives like unsubstituted piperidin-4-amine or 1-Boc-piperidin-4-amine introduces significant downstream liabilities. Unsubstituted piperidines possess a highly basic secondary amine (pKa ~10) that complicates coupling reactions through unwanted side reactions and introduces severe hERG cardiovascular toxicity risks in the final API [1]. While 1-Boc-piperidin-4-amine solves the immediate chemoselectivity issue, it requires subsequent acidic deprotection and a late-stage sulfonylation step using methanesulfonyl chloride (MsCl). Late-stage use of MsCl is heavily scrutinized in pharmaceutical manufacturing due to the risk of forming highly genotoxic alkyl mesylate impurities [2]. Procuring the pre-functionalized methylsulfonyl building block eliminates these synthetic and regulatory bottlenecks entirely.

Elimination of Late-Stage Genotoxic Impurity Risks

In standard API synthesis, installing a methylsulfonyl group late in the sequence requires methanesulfonyl chloride (MsCl), which can react with residual alcohols to form alkyl mesylates—well-known potentially genotoxic impurities (PGIs) tightly regulated by ICH M7 guidelines [1]. By utilizing 1-(Methylsulfonyl)piperidin-4-amine as a starting material, the sulfonamide moiety is introduced at the beginning of the synthesis. This completely eliminates the need for late-stage MsCl, reducing the linear synthetic sequence by two steps (deprotection and sulfonylation) compared to using 1-Boc-piperidin-4-amine[2]. This proactive risk mitigation streamlines regulatory compliance and improves overall process yield.

Evidence DimensionSynthetic step count and PGI risk
Target Compound Data1 coupling step, 0 late-stage MsCl exposure
Comparator Or Baseline1-Boc-piperidin-4-amine (3 steps: coupling, deprotection, sulfonylation; high PGI risk)
Quantified Difference66% reduction in functionalization steps and complete elimination of late-stage PGI generation
ConditionsStandard multi-step API manufacturing sequence

Bypassing late-stage methanesulfonyl chloride usage simplifies purification protocols and significantly lowers the regulatory burden associated with genotoxic impurity testing.

Mitigation of hERG Channel Binding Liability

The basicity of the piperidine nitrogen is a primary driver of off-target hERG potassium channel binding, leading to QT prolongation. Unsubstituted piperidines typically exhibit a pKa of ~9.5–10.0, resulting in protonation at physiological pH and strong electrostatic interactions with hERG channel residues [1]. The strong electron-withdrawing nature of the methylsulfonyl group in 1-(Methylsulfonyl)piperidin-4-amine reduces the pKa of the ring nitrogen to <2, rendering it neutral in vivo. Class-level pharmacokinetic studies consistently demonstrate that converting a basic piperidine to a neutral sulfonamide reduces hERG binding affinity by more than 10-fold, rescuing otherwise promising lead compounds from cardiovascular toxicity failure [2].

Evidence DimensionPiperidine nitrogen basicity (pKa) and hERG affinity
Target Compound DataMethylsulfonyl piperidine scaffold (pKa < 2, neutral at pH 7.4)
Comparator Or BaselineUnsubstituted piperidine scaffold (pKa ~9.8, protonated at pH 7.4)
Quantified Difference>10-fold reduction in hERG IC50 due to elimination of positive charge
ConditionsPhysiological pH (7.4) in vitro hERG patch-clamp assays

Sourcing the pre-mesylated building block allows medicinal chemists to proactively design out cardiovascular toxicity without sacrificing the favorable spatial geometry of the piperidine ring.

Enhanced Metabolic Stability Over Amide Analogs

When selecting an N-capping group for piperidine-based therapeutics, stability against enzymatic degradation is critical. While 1-acetylpiperidin-4-amine offers similar basicity reduction, the amide bond is susceptible to hydrolysis by ubiquitous hepatic amidases and esterases [1]. In contrast, the sulfonamide linkage in 1-(Methylsulfonyl)piperidin-4-amine is highly resistant to enzymatic cleavage. Comparative microsomal stability assays of sulfonamide versus amide scaffolds generally reveal that the sulfonamide derivatives exhibit significantly extended half-lives, often exceeding 60 minutes in human liver microsomes (HLM), whereas corresponding amides can degrade rapidly [2]. This enhanced metabolic stability translates to improved oral bioavailability and sustained systemic exposure.

Evidence DimensionIn vitro microsomal stability (half-life, t1/2)
Target Compound DataMethylsulfonyl piperidine scaffold (t1/2 typically >60 min)
Comparator Or BaselineAcetyl piperidine scaffold (t1/2 typically <30 min)
Quantified Difference>2-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assays

For procurement in drug discovery, the methylsulfonyl compound is the superior choice for extending API half-life and reducing clearance compared to standard amide-capped alternatives.

Late-Stage Genotoxic Risk Mitigation in API Scale-Up

Ideal for process chemistry teams scaling up clinical candidates, as sourcing this pre-mesylated intermediate completely avoids the use of methanesulfonyl chloride (MsCl) during final API assembly, ensuring ICH M7 compliance and streamlining purification [1].

Kinase Inhibitor Development (e.g., CDK2 and Akt)

Used extensively in the synthesis of kinase inhibitors where the neutral, rigid piperidine scaffold fits perfectly into solvent-exposed regions of the kinase hinge without introducing the hERG liabilities associated with basic amines [2].

Pharmacokinetic Scaffold Hopping

A primary choice for medicinal chemists needing to replace metabolically labile N-acetyl or highly basic N-alkyl piperidines to improve oral bioavailability and extend half-life in lead optimization campaigns [3].

XLogP3

-0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-1-methanesulfonylpiperidine

Dates

Last modified: 08-15-2023

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